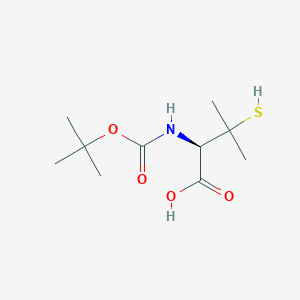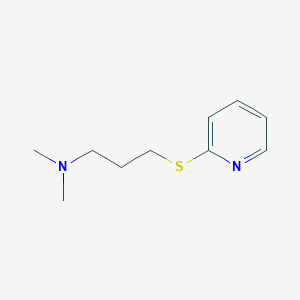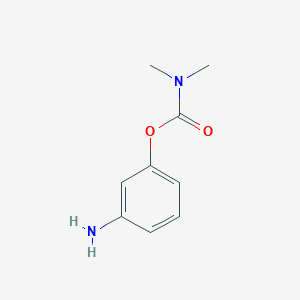
Hydroxy Desmethyl Bosentan
Übersicht
Beschreibung
Hydroxy Desmethyl Bosentan, also known as Ro 64-1056, is a metabolite of Bosentan. Bosentan is a dual endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. This compound is produced in the liver through the action of cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4 .
Wissenschaftliche Forschungsanwendungen
Hydroxy Desmethyl Bosentan has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the study of Bosentan metabolism.
Biology: It is used in studies investigating the metabolic pathways and enzyme kinetics of cytochrome P450 enzymes.
Medicine: this compound is studied for its potential therapeutic effects and its role in the pharmacokinetics of Bosentan.
Industry: The compound is used in the development of analytical methods for drug monitoring and pharmacokinetic studies .
Wirkmechanismus
Target of Action
Hydroxy Desmethyl Bosentan is a metabolite of Bosentan . Bosentan is a competitive and dual antagonist of endothelin-1 (ET) for the ET A and ET B receptors . These receptors play a crucial role in the regulation of vascular tone and cell proliferation .
Mode of Action
Bosentan, and by extension this compound, works by competitively binding to the ET A and ET B receptors . This prevents the endogenous binding partner, endothelin-1 (ET-1), from binding to these receptors . The Ki values for Bosentan’s interaction with the ET A and ET B receptors are 4.7 nM and 95 nM, respectively .
Biochemical Pathways
The action of this compound affects the endothelin pathway . By blocking the binding of ET-1 to its receptors, Bosentan inhibits the vasoconstrictive and proliferative effects of ET-1 . This leads to vasodilation and a reduction in cell proliferation .
Pharmacokinetics
Bosentan is metabolized in the liver via the cytochrome P450 enzymes CYP2C9 and CYP3A4 to produce this compound . The pharmacokinetics of Bosentan are dose-dependent . A target-mediated drug disposition (TMDD) model has been developed for Bosentan, explaining the non-linearity in its pharmacokinetics and its effect on ET-1 in plasma and urine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect the metabolism of Bosentan . Additionally, factors such as the patient’s liver function could also influence the drug’s efficacy and stability .
Biochemische Analyse
Biochemical Properties
Hydroxy Desmethyl Bosentan interacts with the endothelin-1 (ET) for the ET A and ET B receptors . It is a competitive and dual antagonist with K i of 4.7 nM and 95 nM in human SMC, respectively .
Cellular Effects
Bosentan, from which this compound is derived, is known to induce cholestatic liver toxicity in humans . It functionally and transcriptionally suppresses the bile salt export pump and alters bile acid levels .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the endothelin-1 (ET) receptors . It acts as a competitive and dual antagonist of these receptors .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are limited. A study on the interaction of Bosentan with another drug, Teneligliptin, showed that a single dose of Bosentan did not affect blood glucose levels in both healthy albino rats and diabetic rats .
Metabolic Pathways
This compound is produced in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 . It is a part of the metabolic pathway of Bosentan .
Transport and Distribution
Bosentan, its parent compound, is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites .
Subcellular Localization
As it is produced by the cytochrome P450 enzymes in the liver , it is likely to be found in the endoplasmic reticulum where these enzymes are located.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Desmethyl Bosentan involves the metabolic conversion of Bosentan. This conversion is catalyzed by the cytochrome P450 enzymes in the liver. The specific synthetic routes and reaction conditions for the industrial production of this compound are not extensively documented in the literature. the general process involves the hydroxylation and demethylation of Bosentan .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. The compound is typically produced as a metabolite during the metabolism of Bosentan in the liver. The process involves the use of cytochrome P450 enzymes to catalyze the conversion .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxy Desmethyl Bosentan undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of additional metabolites.
Reduction: Reduction reactions may occur under specific conditions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving its hydroxyl and sulfonamide groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional hydroxylated metabolites, while substitution reactions can yield a variety of derivatives .
Vergleich Mit ähnlichen Verbindungen
Bosentan: The parent compound from which Hydroxy Desmethyl Bosentan is derived. It is also a dual endothelin receptor antagonist.
Sildenafil: Another compound used in the treatment of pulmonary arterial hypertension, although it acts through a different mechanism by inhibiting phosphodiesterase type 5.
Ambrisentan: A selective endothelin-A receptor antagonist used for similar therapeutic purposes
Uniqueness: this compound is unique in that it is a specific metabolite of Bosentan, produced through the action of cytochrome P450 enzymes. Its specific interactions with endothelin receptors and its role in the metabolic pathway of Bosentan distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O7S/c1-26(2,16-33)17-8-10-18(11-9-17)39(35,36)31-22-21(38-20-7-4-3-6-19(20)34)25(37-15-14-32)30-24(29-22)23-27-12-5-13-28-23/h3-13,32-34H,14-16H2,1-2H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCMZWROOURSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401105865 | |
| Record name | 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253688-62-9 | |
| Record name | 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253688-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 64-1056 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXY-DEMETHOXYBOSENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM5MDJ6EBL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)



![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)




